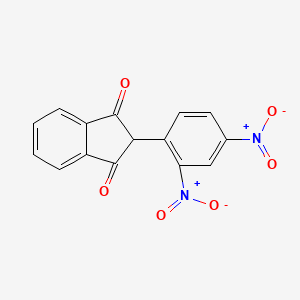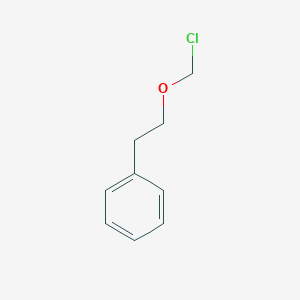
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of a bromine atom and an ethyl group on the carbazole ring, along with a methylmethanamine moiety, suggests potential unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 7th position of the carbazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ethylation: Alkylation of the carbazole ring at the 9th position using ethyl halides under basic conditions.
Amination: Introduction of the N-methylmethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the bromine atom, potentially altering its reactivity and applications.
1-(7-Bromo-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the ethyl group, which might affect its electronic properties.
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-ethylmethanamine: Has an ethyl group instead of a methyl group on the amine, potentially influencing its biological activity.
Uniqueness
The unique combination of a bromine atom, an ethyl group, and a N-methylmethanamine moiety in 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H17BrN2 |
|---|---|
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
1-(7-bromo-9-ethylcarbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C16H17BrN2/c1-3-19-15-7-4-11(10-18-2)8-14(15)13-6-5-12(17)9-16(13)19/h4-9,18H,3,10H2,1-2H3 |
Clave InChI |
DQOAWXHGKIOTNR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)
![1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13685309.png)



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)




